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Compound of Interest

Compound Name:
2,5-Dichloro-6-methoxy-4-

methylnicotinonitrile

Cat. No.: B1424145 Get Quote

An In-depth Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile: A Core

Heterocyclic Building Block

This guide provides a detailed technical overview of 2,5-Dichloro-6-methoxy-4-
methylnicotinonitrile (CAS No. 886047-45-6), a specialized heterocyclic intermediate.

Designed for researchers and professionals in drug development, this document moves

beyond simple data recitation to explore the compound's chemical logic, its place in synthetic

strategy, and its potential applications in medicinal chemistry. While this molecule is a niche

commercial product for which extensive public experimental data is limited, this guide

synthesizes available information with established chemical principles to provide a robust

working profile.

Core Molecular Profile and Physicochemical
Properties
2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is a polysubstituted pyridine derivative. The

pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in

hydrogen bonding and its metabolic stability. The specific arrangement of chloro, methoxy,

methyl, and nitrile functional groups on this core makes it a versatile precursor for constructing

more complex molecular architectures.
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The nitrile group is a particularly useful functional handle. It is a bioisostere for carbonyl groups,

can act as a hydrogen bond acceptor, and can be chemically transformed into other critical

functionalities such as amines, amides, or tetrazoles, providing a gateway to diverse chemical

space. The two chlorine atoms offer distinct opportunities for regioselective nucleophilic

aromatic substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis.

Key Identifiers and Properties
The fundamental properties of the molecule are summarized below. It is important to note that

while identifiers and molecular formula are definitive, most physical properties are

computationally predicted, as verified experimental data is not widely published.

Property Value Source

IUPAC Name
2,5-dichloro-6-methoxy-4-

methylpyridine-3-carbonitrile
[1][2]

CAS Number 886047-45-6 [1][3]

Molecular Formula C₈H₆Cl₂N₂O [1][2][3]

Molecular Weight 217.05 g/mol [1][2]

Monoisotopic Mass 215.9857 Da [2]

Purity (Typical) ≥97% [4]

Computed LogP (XLogP3) 2.8 [2]

Computed Polar Surface Area 45.9 Å² [2]

Hydrogen Bond Donors 0 [2]

Hydrogen Bond Acceptors 3 [2]

Molecular Structure
The structure, including the IUPAC numbering of the pyridine core, is shown below.

Caption: Structure of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile.
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Safety and Handling Profile
As a chlorinated heterocyclic compound and a potential irritant, proper laboratory safety

protocols are mandatory when handling this substance. The consensus hazard classification

from supplier Safety Data Sheets (SDS) is summarized below.

Hazard Class Pictogram Code Statement

Acute Toxicity (Oral) GHS07 (Harmful) H302 Harmful if swallowed

Skin Irritation GHS07 (Irritant) H315 Causes skin irritation

Eye Irritation GHS07 (Irritant) H319
Causes serious eye

irritation

Respiratory Irritation GHS07 (Irritant) H335
May cause respiratory

irritation

Recommended Handling Procedures
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid

inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety

goggles.

Handling: Avoid dust formation. Use only non-sparking tools. Do not eat, drink, or smoke in

the handling area. Wash hands thoroughly after use.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Representative Synthetic Approach
A specific, peer-reviewed synthesis for 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is not

readily available in public literature, which is common for specialized commercial intermediates.

However, based on established pyridine chemistry found in patent literature for analogous

structures, a plausible and logical synthetic route can be constructed.
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The core principle involves building a substituted pyridinone or dihydroxypyridine ring, followed

by chlorination and subsequent functionalization. The chlorination of hydroxyl groups on a

pyridine ring is a classic transformation, typically achieved with reagents like phosphorus

oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Proposed Multi-Step Synthesis Workflow
The following workflow represents a chemically sound, though not experimentally verified,

pathway. The causality behind the steps is as follows:

Ring Formation: A substituted dihydroxypyridine is formed. This is a common strategy that

builds the core scaffold.

Chlorination: The hydroxyl groups are converted to chlorides. This is a crucial step that

"activates" the ring for subsequent nucleophilic substitution. Using a strong chlorinating

agent like POCl₃ is standard practice for this transformation on heterocyclic rings.[5][6]

Selective Methoxylation: One of the chlorine atoms is selectively replaced by a methoxy

group. The chlorine at the 6-position is generally more activated towards nucleophilic attack

than the one at the 5-position, allowing for regioselective substitution by sodium methoxide.
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Step 1: Ring Formation

Step 2: Dichlorination

Step 3: Selective Methoxylation

Substituted Precursors

2,5-Dihydroxy-4-methylnicotinonitrile

Cyclization/
Condensation

2,5-Dichloro-6-hydroxy-4-methylnicotinonitrile
(Intermediate after first chlorination)

POCl₃ / Heat
(Converts OH to Cl)

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile
(Final Product)

Sodium Methoxide (NaOMe)
(Regioselective SNAr at C6)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target molecule.
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Analytical Characterization Profile (Predicted)
To assist researchers in confirming the identity of this compound in the absence of published

experimental spectra, this section provides a predicted analytical profile based on its structure.

Predicted ¹H-NMR Spectroscopy
A proton NMR spectrum is crucial for confirming the presence of the methyl and methoxy

groups. The expected signals in a solvent like CDCl₃ would be:

~4.1 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-

OCH₃). It appears as a singlet because there are no adjacent protons to couple with.

~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-

CH₃) attached to the pyridine ring at the C4 position. It is also a singlet due to the lack of

adjacent protons.

The absence of any other signals in the aromatic region (typically 6.5-9.0 ppm) is a key

identifying feature, as the pyridine ring is fully substituted.

Mass Spectrometry
Mass spectrometry would confirm the molecular weight.

Expected M+ Peak: The electron impact (EI) or electrospray ionization (ESI) mass spectrum

should show a molecular ion cluster corresponding to the molecular weight of ~217 g/mol .

Isotopic Pattern: A key feature would be the isotopic pattern from the two chlorine atoms. The

ratio of isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%) will produce a characteristic pattern for the

molecular ion:

M peak (containing two ³⁵Cl): Relative intensity of 100%

M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative intensity of ~65%

M+4 peak (containing two ³⁷Cl): Relative intensity of ~10% This distinctive pattern is a

powerful confirmation of a dichloro-substituted compound.
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Application in Medicinal Chemistry: A Versatile
Building Block
While specific drugs citing this exact starting material are not publicly disclosed, its structure is

emblematic of intermediates used in the synthesis of high-value pharmaceutical targets,

particularly kinase inhibitors. Substituted nicotinonitriles are prevalent scaffolds in this area.

Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors bind to the ATP pocket of the enzyme. A common strategy is to use a

flat, heterocyclic core (like our pyridine ring) that can form hydrogen bonds with the "hinge"

region of the kinase. The various substituents on the ring are then elaborated to occupy

adjacent hydrophobic pockets and provide selectivity.

The workflow below illustrates this concept, showing how an intermediate like 2,5-Dichloro-6-
methoxy-4-methylnicotinonitrile serves as the central core for building a final, complex

Active Pharmaceutical Ingredient (API). A structurally related compound, Bosutinib (a c-Src/Abl

kinase inhibitor), utilizes a similar dichlorinated aromatic core, demonstrating the industrial

relevance of this molecular pattern.[7]

Heterocyclic Core
(e.g., 2,5-Dichloro-6-methoxy-

4-methylnicotinonitrile)
Intermediate 1

Amine Reagent A
(for SNAr at C6)

Step 1:
Nucleophilic Substitution

Boronic Acid B
(for Suzuki at C5)

Final API
(e.g., Kinase Inhibitor)

Step 2:
Cross-Coupling Reaction

Click to download full resolution via product page

Caption: Role of a heterocyclic core in API synthesis.

In this conceptual workflow:
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First Reaction (SNAr): The more reactive chlorine (likely at C6, activated by the ring nitrogen)

is displaced by a carefully chosen amine, introducing a key side chain.

Second Reaction (Cross-Coupling): The remaining chlorine at C5 is replaced via a

palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), adding the

final piece of the molecular puzzle.

This step-wise, regioselective functionalization is precisely why intermediates like 2,5-
Dichloro-6-methoxy-4-methylnicotinonitrile are valuable in process chemistry. They provide

a reliable and versatile platform for building molecular complexity in a controlled manner.

Conclusion
2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is a well-defined chemical entity whose

value lies in its potential as a synthetic intermediate. While a comprehensive public dataset on

its experimental properties is sparse, its structural features, predictable reactivity, and similarity

to scaffolds used in active pharmaceutical ingredients mark it as a significant tool for drug

discovery and development professionals. This guide provides a framework for understanding

its core characteristics, handling requirements, and strategic application in the synthesis of

complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fluorochem.co.uk [fluorochem.co.uk]

2. 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile | C8H6Cl2N2O | CID 53415892 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile, CasNo.886047-45-6 Bide Pharmatech Ltd
China (Mainland) [bidepharmatech.lookchem.com]

4. calpaclab.com [calpaclab.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1424145?utm_src=pdf-body
https://www.benchchem.com/product/b1424145?utm_src=pdf-body
https://www.benchchem.com/product/b1424145?utm_src=pdf-body
https://www.benchchem.com/product/b1424145?utm_src=pdf-custom-synthesis
https://fluorochem.co.uk/product/F093563/
https://pubchem.ncbi.nlm.nih.gov/compound/53415892
https://pubchem.ncbi.nlm.nih.gov/compound/53415892
https://bidepharmatech.lookchem.com/products/CasNo-886047-45-6-2-5-Dichloro-6-methoxy-4-methylnicotinonitrile-13427226.html
https://bidepharmatech.lookchem.com/products/CasNo-886047-45-6-2-5-Dichloro-6-methoxy-4-methylnicotinonitrile-13427226.html
https://www.calpaclab.com/2-5-dichloro-6-methoxy-4-methylnicotinonitrile-min-97-100-mg/ala-d195581-100mg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents
[patents.google.com]

6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [2,5-Dichloro-6-methoxy-4-methylnicotinonitrile
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424145#2-5-dichloro-6-methoxy-4-
methylnicotinonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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